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Compound of Interest

Compound Name: 5-Bromo-2-iodobenzaldehyde

Cat. No.: B052014 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the spectroscopic properties of 5-Bromo-
2-iodobenzaldehyde, its derivatives, and relevant alternative compounds. The information

presented is intended to support research and development activities by offering a clear, data-

driven analysis of these molecules. This document includes detailed experimental protocols

and visual workflows to facilitate understanding and replication of key findings.

Introduction to 5-Bromo-2-iodobenzaldehyde
5-Bromo-2-iodobenzaldehyde is a halogenated aromatic aldehyde that serves as a versatile

building block in organic synthesis. Its utility stems from the presence of three distinct functional

groups: an aldehyde, a bromine atom, and an iodine atom. This unique combination allows for

selective functionalization through various reactions, such as nucleophilic additions to the

aldehyde, and cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck) at the carbon-

halogen bonds. The differential reactivity of the C-Br and C-I bonds further enhances its

synthetic potential, making it a valuable precursor in the development of pharmaceuticals and

functional materials.

Spectroscopic Data Comparison
The following tables summarize the key spectroscopic data for 5-Bromo-2-iodobenzaldehyde
(predicted), two of its representative derivatives (a Schiff base and an ether), and two

alternative benzaldehyde derivatives for comparative analysis.
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Table 1: ¹H NMR Spectroscopic Data (Chemical Shifts in ppm)

Compound
Aldehyde
Proton (CHO)

Aromatic
Protons

Other Protons Solvent

5-Bromo-2-

iodobenzaldehyd

e (Predicted)

~10.0 ~7.8-8.2 (m) - CDCl₃

N-(5-bromo-2-

hydroxybenzylide

ne)-4-

methylaniline

8.59 (s) 6.90-7.61 (m)
2.39 (s, CH₃),

13.8 (s, OH)
CDCl₃

5-Bromo-2-

methoxybenzald

ehyde

10.33 (s)
7.69 (d), 7.63

(dd), 6.91 (d)
3.89 (s, OCH₃) CDCl₃

2-

Iodobenzaldehyd

e

10.13 (s)

7.99 (dd), 7.93

(dd), 7.50 (td),

7.25 (td)

- CDCl₃

5-Bromo-2-

fluorobenzaldehy

de

10.34 (s)
7.82 (dd), 7.74

(ddd), 7.23 (dd)
- CDCl₃

Table 2: ¹³C NMR Spectroscopic Data (Chemical Shifts in ppm)
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Compound
Aldehyde
Carbon (CHO)

Aromatic
Carbons

Other Carbons Solvent

5-Bromo-2-

iodobenzaldehyd

e (Predicted)

~191
~95 (C-I), 120-

145
- CDCl₃

N-(5-bromo-2-

hydroxybenzylide

ne)-4-

methylaniline

163.4 (C=N)

110.8, 119.9,

121.5, 130.1,

133.5, 134.8,

137.2, 146.1,

160.2

21.2 (CH₃) CDCl₃

5-Bromo-2-

methoxybenzald

ehyde

188.9

111.9, 114.2,

128.0, 136.0,

138.1, 159.9

56.5 (OCH₃) CDCl₃

2-

Iodobenzaldehyd

e

195.9

97.0, 128.5,

129.5, 134.1,

139.8, 140.8

- CDCl₃

5-Bromo-2-

fluorobenzaldehy

de

187.6 (d)

117.2 (d), 117.8

(d), 129.1 (d),

136.9 (d), 139.0

(d), 161.8 (d)

- CDCl₃

Table 3: Infrared (IR) Spectroscopic Data (Wavenumber in cm⁻¹)
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Compound C=O Stretch
C-H
(Aldehyde)

Aromatic C=C C-X (Halogen)

5-Bromo-2-

iodobenzaldehyd

e (Predicted)

~1700 ~2850, ~2750 ~1580, ~1470
~1020 (C-Br),

~980 (C-I)

5-Bromo-2-

hydroxybenzalde

hyde

1655 2860, 2760 1590, 1480 1025 (C-Br)

5-Bromo-2-

methoxybenzald

ehyde

1685 2840, 2740 1595, 1475 1020 (C-Br)

2-

Iodobenzaldehyd

e

1695 2855, 2755 1585, 1465 985 (C-I)

5-Bromo-2-

fluorobenzaldehy

de

1690 2865, 2765 1600, 1470
1250 (C-F), 1022

(C-Br)

Table 4: Mass Spectrometry Data (m/z)

Compound Molecular Ion [M]⁺ Key Fragmentation Peaks

5-Bromo-2-iodobenzaldehyde 310, 312 (due to Br isotopes)
281/283 ([M-CHO]⁺), 183 ([M-

I]⁺), 155/157 ([M-I-CO]⁺)

5-Bromo-2-

hydroxybenzaldehyde
200, 202 (due to Br isotopes)

171/173 ([M-CHO]⁺), 121 ([M-

Br]⁺)

5-Bromo-2-

methoxybenzaldehyde
214, 216 (due to Br isotopes)

199/201 ([M-CH₃]⁺), 185/187

([M-CHO]⁺), 135 ([M-Br]⁺)

2-Iodobenzaldehyde 232 203 ([M-CHO]⁺), 105 ([M-I]⁺)

5-Bromo-2-fluorobenzaldehyde 202, 204 (due to Br isotopes)
173/175 ([M-CHO]⁺), 123 ([M-

Br]⁺)
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Experimental Protocols
Detailed methodologies for the synthesis and spectroscopic analysis are provided below.

Synthesis of 5-Bromo-2-iodobenzaldehyde
This protocol describes the synthesis of 5-Bromo-2-iodobenzaldehyde from (5-bromo-2-

iodophenyl)methanol.

Materials:

(5-bromo-2-iodophenyl)methanol

Oxalyl chloride

Dimethyl sulfoxide (DMSO)

Dichloromethane (DCM)

Triethylamine

Water

Procedure:

A solution of oxalyl chloride (1.6 equivalents) in DCM is cooled to -70°C.

DMSO (2.4 equivalents) in DCM is added to the cooled solution, maintaining the temperature

between -65°C and -70°C.

The reaction mixture is stirred for 10 minutes under a nitrogen atmosphere at -70°C.

A solution of (5-bromo-2-iodophenyl)methanol (1.0 equivalent) in DCM is then added.

The reaction mixture is stirred at -65°C for 15 minutes.

Triethylamine (5.0 equivalents) is added, and the mixture is allowed to warm to -10°C and

stirred for 1 hour.
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Water is added, and the reaction mixture is allowed to warm to room temperature.

The organic layer is separated and evaporated to yield 5-bromo-2-iodobenzaldehyde as a

white solid.[1]

Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H and ¹³C NMR spectra are recorded on a 400 or 500 MHz spectrometer.

Samples are dissolved in deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).

Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as

an internal standard.

Infrared (IR) Spectroscopy:

IR spectra are recorded on an FT-IR spectrometer.

Solid samples are analyzed as KBr pellets or using an Attenuated Total Reflectance (ATR)

accessory.

Liquid samples are analyzed as thin films between NaCl or KBr plates.

Spectra are typically recorded in the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS):

Mass spectra are obtained using an electron ionization (EI) or electrospray ionization (ESI)

mass spectrometer.

The molecular ion peak ([M]⁺) and major fragmentation patterns are analyzed.

Visualizing Workflows and Relationships
The following diagrams, generated using the DOT language, illustrate key processes and

relationships relevant to the analysis of 5-Bromo-2-iodobenzaldehyde and its derivatives.
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Starting Material
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Derivatives Alternative Building Blocks

5-Bromo-2-iodobenzaldehyde

Schiff Base
(e.g., with Aniline)

Reaction at CHO or C-I/C-Br

Ether Derivative
(e.g., Methoxy)

Reaction at CHO or C-I/C-Br

2-Iodobenzaldehyde

Comparative Analysis

5-Bromo-2-fluorobenzaldehyde

Comparative Analysis

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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